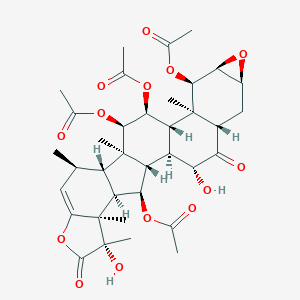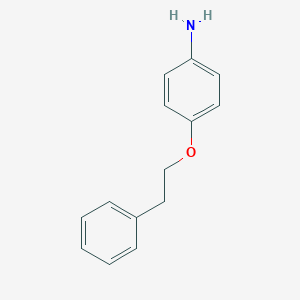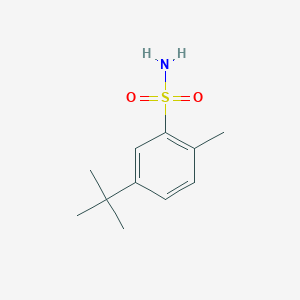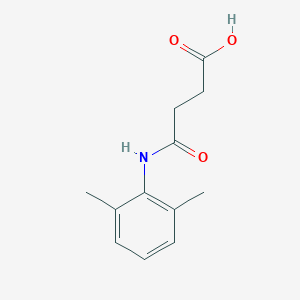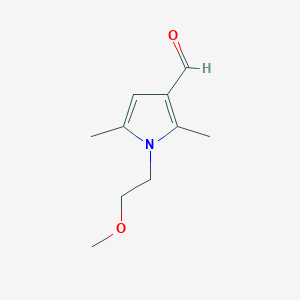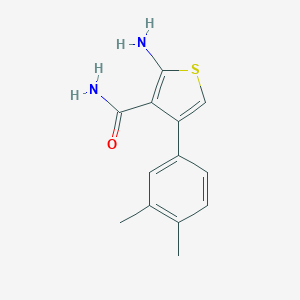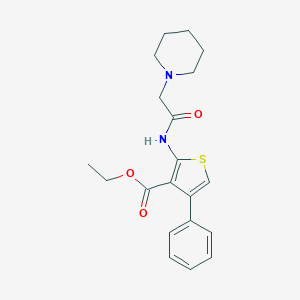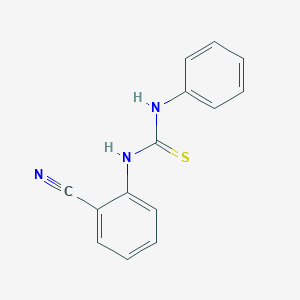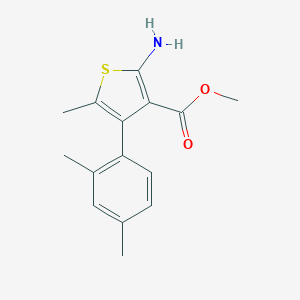
4-溴-5-硝基异喹啉
概述
描述
4-Bromo-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 4-Bromo-5-nitroisoquinoline involves a selective synthesis process. Potassium nitrate is added to concentrated sulfuric acid and slowly dissolved by careful heating. The resulting solution is added dropwise to a solution of 4-bromoisoquinoline dissolved in the same acid at 0°C. After removal of the cooling bath, the solution is stirred for one hour at room temperature .Molecular Structure Analysis
The InChI code for 4-Bromo-5-nitroisoquinoline is 1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8 (9 (6)7)12 (13)14/h1-5H . The SMILES string is BrC1=C2C ( [N+] ( [O-])=O)=CC=CC2=CN=C1 .Physical And Chemical Properties Analysis
4-Bromo-5-nitroisoquinoline is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 253.05 .科学研究应用
抑制剂的开发:4-溴-5-硝基异喹啉已被用于合成抑制剂。一个例子是它在创建对聚(ADP-核糖)聚合酶-2 (PARP-2)具有强效和选择性的抑制剂方面的应用,这在癌症研究和治疗中具有重要意义 (Sunderland et al., 2011)。
药理活性化合物的合成:该化合物在合成各种药理活性化合物中发挥作用,例如在涉及其衍生物用于创造具有潜在抗癌特性的分子的研究中 (Brown & Gouliaev, 2005)。
多功能吡咯异喹啉的制备:4-溴-5-硝基异喹啉已被用于反应制备吡咯异喹啉,这在创造具有潜在药用益处的新有机分子方面具有应用 (Bastrakov & Starosotnikov, 2019)。
量子力学研究中的表征:该化合物已在量子力学研究中进行了表征,例如检查其振动和电子光谱。这对于理解其物理和化学性质至关重要 (Kannappan et al., 2016)。
生物有机化学:它在生物有机化学中使用,例如在涉及合成新化合物以进行还原活化的研究中,这是开发新药物的关键过程 (Couch et al., 2008)。
生物化学中的光敏保护基:该化合物已被研究用于其作为光敏保护基的潜力,这在控制生物分子对光的响应中的激活中非常重要 (Fedoryak & Dore, 2002)。
安全和危害
属性
IUPAC Name |
4-bromo-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGEXFKJUWRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297214 | |
| Record name | 4-bromo-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-nitroisoquinoline | |
CAS RN |
58142-46-4 | |
| Record name | 58142-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-bromo-5-nitroisoquinolin-1-one a significant compound in medicinal chemistry?
A1: While the provided research doesn't directly investigate the biological activity of 4-bromo-5-nitroisoquinolin-1-one itself, it highlights its importance as a synthetic precursor. The compound serves as a crucial starting point for synthesizing a variety of 4,5-disubstituted isoquinolin-1-ones. These derivatives, particularly those related to 5-aminoisoquinolin-1-one (5-AIQ), are of significant interest in drug discovery. The ability to introduce various substituents at the 4-position through palladium-catalyzed couplings makes 4-bromo-5-nitroisoquinolin-1-one a valuable building block for exploring structure-activity relationships and identifying new drug candidates.
Q2: What challenges were encountered in using 4-bromo-5-nitroisoquinolin-1-one for direct palladium-catalyzed couplings, and how were they overcome?
A2: The research indicates that both 4-bromo-5-nitroisoquinolin-1-one and 5-amino-4-bromoisoquinolin-1-one were found to be unreactive in palladium-catalyzed coupling reactions. This lack of reactivity hindered the direct introduction of desired substituents at the 4-position. To overcome this challenge, the researchers employed a protection strategy. They protected the lactam moiety of 4-bromo-5-nitroisoquinolin-1-one by converting it to either 1-methoxy- or 1-benzyloxy-4-bromo-5-nitroisoquinoline. These protected derivatives successfully underwent Stille, Suzuki, and Buchwald-Hartwig couplings with high yields, regardless of the electronic properties or steric bulk of the arylboronic acids used. This protection strategy proved crucial for expanding the synthetic utility of 4-bromo-5-nitroisoquinolin-1-one in preparing diversely substituted isoquinolin-1-one derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

